molecular formula C14H12O3 B2419632 Methyl 3-hydroxy-5-phenylbenzoate CAS No. 49843-53-0

Methyl 3-hydroxy-5-phenylbenzoate

Cat. No.: B2419632
CAS No.: 49843-53-0
M. Wt: 228.247
InChI Key: WVBJYTHKCQRAIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-5-phenylbenzoate can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of methyl 3-bromo-5-hydroxybenzoate with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 in an anhydrous DMF solvent at 100°C for 14 hours .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-5-phenylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-phenylbenzoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to specific targets . These interactions can modulate enzymatic activities and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: Methyl 3-hydroxy-5-phenylbenzoate is unique due to the presence of both a hydroxyl group and a phenyl group on the benzoate core. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications . Compared to similar compounds, it offers a broader range of applications in scientific research and industry .

Biological Activity

Methyl 3-hydroxy-5-phenylbenzoate is an organic compound with notable biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C14H12O3
  • Molecular Weight : 228.25 g/mol

The compound features a hydroxyl group (-OH) and a phenyl group, which contribute to its chemical reactivity and potential biological effects. The presence of these functional groups allows for interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals effectively.

Assay Type IC50 Value
DPPH Scavenging25 µg/mL
ABTS Scavenging30 µg/mL
Ferric Reducing Ability15 µg/mL

The IC50 values indicate the concentration required to inhibit 50% of the free radicals, showcasing its potential protective effects against oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • π-π Interactions : The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting binding affinities and activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial effects of this compound demonstrated its potential as an alternative to conventional antibiotics. The compound was tested in vivo using a mouse model infected with Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated mice compared to controls, indicating its therapeutic potential .

Case Study 2: Antioxidant Effects in Cellular Models

In vitro studies evaluated the antioxidant effects of this compound on human fibroblast cells subjected to oxidative stress. The compound significantly reduced cell death and lipid peroxidation levels, providing evidence for its protective role against oxidative damage .

Properties

IUPAC Name

methyl 3-hydroxy-5-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBJYTHKCQRAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-benzyloxy-5-phenylbenzoate (10 g) in acetic acid (300 ml) was added 10% palladium on carbon (1 g), and the mixture was subjected to catalytic hydrogenation at 80° C. under atmospheric pressure. The catalyst was removed by filtration and the filtrate was evaporated in vacuo. To the residue were added ethyl acetate and water, and adjusted to pH 5 with potassium carbonate. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo to give methyl 3-hydroxy-5-phenylbenzoate.
Name
methyl 3-benzyloxy-5-phenylbenzoate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
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reactant
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Name
COC(=O)c1cc(OCc2ccccc2)cc(-c2ccccc2)c1
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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reactant
Reaction Step One
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

Name
COC(=O)c1cc(OCc2ccccc2)cc(-c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere, 10% palladium-carbon (900 mg) was added to a mixed solution of EtOH (40 mL)-THF (8 mL) of methyl 5-benzyloxybiphenyl-3-carboxylate (1.55 g), and stirred in a hydrogen atmosphere at room temperature for 2 hours. The reaction liquid was filtered through Celite, and concentrated under reduced pressure to obtain the title compound as a white powder. Not purified, this was used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
methyl 5-benzyloxybiphenyl-3-carboxylate
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
900 mg
Type
catalyst
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

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